1-(2,3-Diethylphenyl)propan-2-one
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Overview
Description
1-(2,3-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is characterized by the presence of a propan-2-one group attached to a 2,3-diethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Diethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,3-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Diethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Diethylphenyl)propan-2-one
- 1-(2,5-Diethylphenyl)propan-2-one
- 1-(3,4-Diethylphenyl)propan-2-one
Comparison: 1-(2,3-Diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-7-6-8-12(9-10(3)14)13(11)5-2/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
NGIVLDRPXOYYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)CC |
Origin of Product |
United States |
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